Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]-
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Overview
Description
Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]- is an organic compound with the molecular formula C15H17NO3S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with an ethyl(phenylmethyl)amino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]- typically involves the reaction of benzenesulfonic acid with ethyl(phenylmethyl)amine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors and precise control of temperature and solvent concentrations to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonamide derivatives, substituted benzenesulfonic acids, and other functionalized aromatic compounds .
Scientific Research Applications
Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The parent compound, which lacks the ethyl(phenylmethyl)amino group.
p-Toluenesulfonic acid: A similar compound with a methyl group instead of the ethyl(phenylmethyl)amino group.
Sulfanilic acid: Another sulfonic acid derivative with an amino group attached to the benzene ring
Uniqueness
Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its applications in various fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
42803-77-0 |
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Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-[benzyl(ethyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C15H17NO3S/c1-2-16(12-13-7-4-3-5-8-13)14-9-6-10-15(11-14)20(17,18)19/h3-11H,2,12H2,1H3,(H,17,18,19) |
InChI Key |
KVBANSJOXDHNIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=CC=C2)S(=O)(=O)O |
Origin of Product |
United States |
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